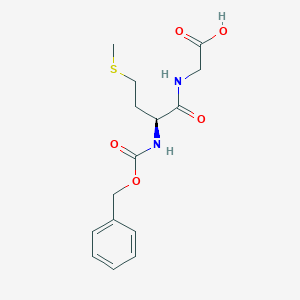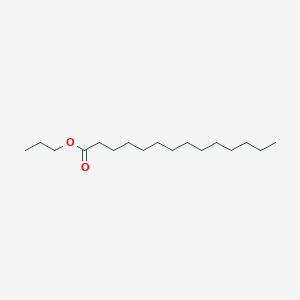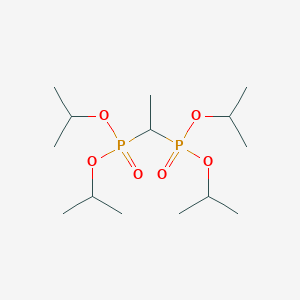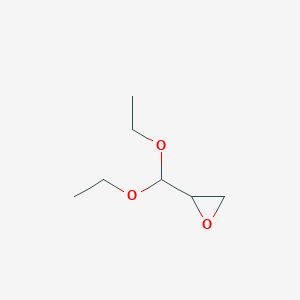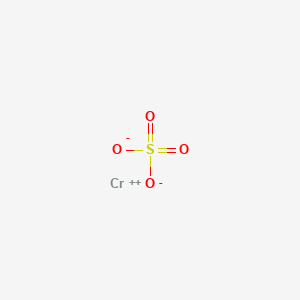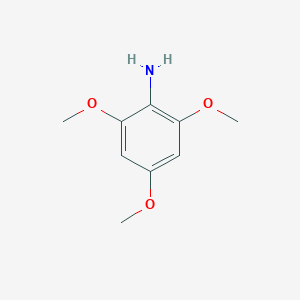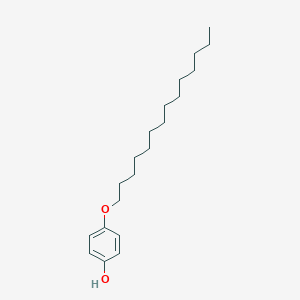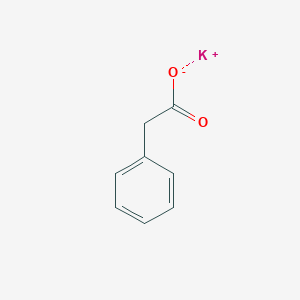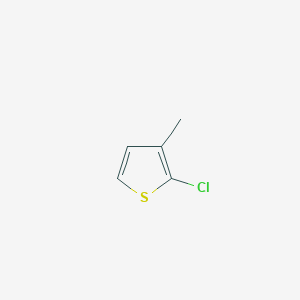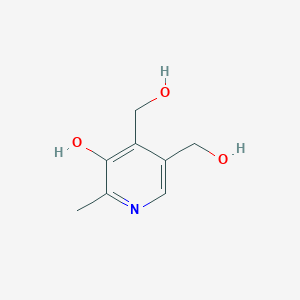![molecular formula C45H90N2O2 B080304 N-[(Docosanoylamino)methyl]docosanamide CAS No. 10436-15-4](/img/structure/B80304.png)
N-[(Docosanoylamino)methyl]docosanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(Docosanoylamino)methyl]docosanamide, also known as erucylamide, is a long-chain fatty acid amide that has been widely used in scientific research. It is a white crystalline solid that is soluble in organic solvents such as ethanol, acetone, and chloroform. Erucylamide has been found to have various biochemical and physiological effects on cells and organisms, making it a valuable tool in scientific research.
Mécanisme D'action
Erucylamide exerts its effects on cells and organisms by interfering with various signaling pathways. It has been found to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer. Erucylamide has also been shown to inhibit the activity of histone deacetylases, enzymes that regulate gene expression.
Effets Biochimiques Et Physiologiques
Erucylamide has been found to have various biochemical and physiological effects on cells and organisms. It has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. Erucylamide has also been found to inhibit angiogenesis, the formation of new blood vessels, which is crucial for the growth and metastasis of tumors. In addition, N-[(Docosanoylamino)methyl]docosanamide has been shown to modulate the immune system by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
Erucylamide has several advantages as a tool in scientific research. It is a relatively inexpensive compound that is easy to synthesize and purify. Erucylamide is also stable under a wide range of conditions, making it suitable for use in various experimental settings. However, N-[(Docosanoylamino)methyl]docosanamide has some limitations as well. It has poor solubility in water, which can limit its use in aqueous solutions. In addition, N-[(Docosanoylamino)methyl]docosanamide has low bioavailability, which can limit its effectiveness in vivo.
Orientations Futures
There are several future directions for the use of N-[(Docosanoylamino)methyl]docosanamide in scientific research. One potential application is in the development of new antibiotics. Erucylamide has been shown to have antimicrobial properties, making it a potential candidate for the development of new drugs to combat bacterial and fungal infections. Another future direction is in the development of new anti-cancer therapies. Erucylamide has been found to have anti-tumor properties, and further research could lead to the development of new drugs that target cancer cells. Finally, N-[(Docosanoylamino)methyl]docosanamide could be used in the development of new anti-inflammatory drugs. Its ability to inhibit the activation of NF-κB makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and asthma.
Conclusion:
Erucylamide is a valuable tool in scientific research due to its various biochemical and physiological effects on cells and organisms. It has been extensively used to study various biological processes and has potential applications in the development of new drugs for the treatment of cancer, inflammation, and microbial infections. Further research is needed to fully understand the mechanisms of action of N-[(Docosanoylamino)methyl]docosanamide and its potential applications in medicine.
Méthodes De Synthèse
Erucylamide can be synthesized through the reaction between erucic acid and ethanolamine. The reaction takes place in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The resulting product is then purified through recrystallization or column chromatography.
Applications De Recherche Scientifique
Erucylamide has been extensively used in scientific research as a tool to study various biological processes. It has been found to have anti-inflammatory, anti-cancer, and anti-angiogenic properties. Erucylamide has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics.
Propriétés
Numéro CAS |
10436-15-4 |
|---|---|
Nom du produit |
N-[(Docosanoylamino)methyl]docosanamide |
Formule moléculaire |
C45H90N2O2 |
Poids moléculaire |
691.2 g/mol |
Nom IUPAC |
N-[(docosanoylamino)methyl]docosanamide |
InChI |
InChI=1S/C45H90N2O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-44(48)46-43-47-45(49)42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-43H2,1-2H3,(H,46,48)(H,47,49) |
Clé InChI |
JZDQOFJELQRWOI-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)NCNC(=O)CCCCCCCCCCCCCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCC(=O)NCNC(=O)CCCCCCCCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



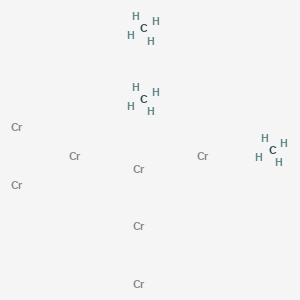
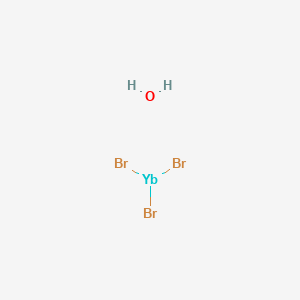
![Benzene, [(3-methyl-2-butenyl)oxy]-](/img/structure/B80230.png)
